2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro-
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Overview
Description
2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- is an organic compound that belongs to the class of heterocyclic compounds known as thiopyrans. These compounds are characterized by a six-membered ring containing one sulfur atom and five carbon atoms. The specific structure of 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- includes a tetrahydrothiopyran ring with a tert-butyl group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4H-thiopyran-4-ones, which are closely related to 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro-, can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediates formed are then hydrolyzed and decarboxylated by heating in dilute sulfuric acid .
Another effective method involves the double addition of hydrogen sulfide or its derivatives to divinyl ketones. This reaction can be carried out in a medium such as tert-butyl methyl ether with the presence of tricaprylmethylammonium chloride and potassium hydrogen phosphate, leading to the formation of stereoselective tetrahydrothiopyran derivatives .
Industrial Production Methods
Industrial production methods for 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions, such as those mentioned above, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the sulfur can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH
Properties
CAS No. |
768-30-9 |
---|---|
Molecular Formula |
C9H18S |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
4-tert-butylthiane |
InChI |
InChI=1S/C9H18S/c1-9(2,3)8-4-6-10-7-5-8/h8H,4-7H2,1-3H3 |
InChI Key |
XOPHRBMUUMFZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCSCC1 |
Origin of Product |
United States |
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